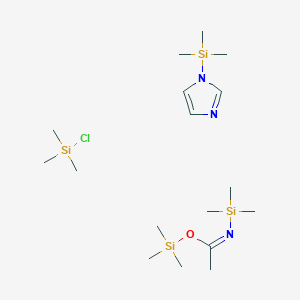

chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate

Übersicht

Beschreibung

Sylon BTZ: is a commercially available silylation reagent mixture consisting of N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole. It is primarily used in gas chromatography and mass spectrometry for the derivatization of hydroxyl groups, converting them into trimethylsilyl ethers. This process enhances the volatility and stability of the analytes, making them more suitable for analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sylon BTZ is prepared by mixing N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole in specific ratios. The mixture is typically used as a derivatization reagent without further modification.

Industrial Production Methods: The industrial production of Sylon BTZ involves the large-scale synthesis of its individual components, followed by their precise mixing in controlled environments to ensure consistency and purity. The production process adheres to stringent quality control measures to maintain the reagent’s effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Sylon BTZ primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. This reaction is crucial for enhancing the volatility and stability of analytes in gas chromatography and mass spectrometry.

Common Reagents and Conditions:

Reagents: N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, trimethylsilylimidazole.

Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures. Pyridine is often used as a solvent to facilitate the reaction.

Major Products Formed: The major products formed from the silylation reactions with Sylon BTZ are trimethylsilyl ethers. These products are more volatile and stable, making them suitable for analysis in gas chromatography and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Chemistry: Sylon BTZ is widely used in analytical chemistry for the derivatization of various compounds, including steroids, fatty acids, and mycotoxins. Its ability to enhance the volatility and stability of analytes makes it indispensable in gas chromatography and mass spectrometry.

Biology: In biological research, Sylon BTZ is used to analyze complex biological samples by converting non-volatile compounds into volatile derivatives. This application is crucial for studying metabolic pathways and identifying biomarkers.

Medicine: Sylon BTZ is employed in medical research to analyze pharmaceutical compounds and their metabolites. Its use in gas chromatography and mass spectrometry helps in the accurate quantification and identification of drugs and their breakdown products.

Industry: In the industrial sector, Sylon BTZ is used for quality control and assurance in the production of various chemicals and pharmaceuticals. Its ability to enhance the analytical capabilities of gas chromatography and mass spectrometry makes it a valuable tool for ensuring product consistency and safety.

Wirkmechanismus

Sylon BTZ exerts its effects through silylation, a chemical reaction that involves the introduction of a trimethylsilyl group into a molecule. The silylation process enhances the volatility and stability of the analytes, making them more suitable for analysis in gas chromatography and mass spectrometry. The molecular targets of Sylon BTZ are hydroxyl groups, which are converted into trimethylsilyl ethers through the reaction.

Vergleich Mit ähnlichen Verbindungen

- N,O-bis(trimethylsilyl)trifluoroacetamide

- Trimethylchlorosilane

- Trimethylsilylimidazole

Comparison: Sylon BTZ is unique due to its specific mixture of N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole. This combination provides a balanced reactivity and efficiency for silylation reactions. Compared to other silylation reagents, Sylon BTZ offers a more comprehensive solution for derivatization, making it a preferred choice in various analytical applications.

Biologische Aktivität

Chloro(trimethyl)silane (TMSCl) and its derivatives, including imidazol-1-yl(trimethyl)silane and trimethylsilyl (1Z)-N-trimethylsilylethanimidate, are significant in organic synthesis and have garnered attention for their potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with these compounds, emphasizing their therapeutic potential and safety profiles.

- Chloro(trimethyl)silane (TMSCl) : A colorless volatile liquid with the formula , TMSCl is widely used in organic chemistry for silylation reactions, which enhance the volatility of compounds and protect functional groups during synthesis.

- Imidazol-1-yl(trimethyl)silane : This compound incorporates an imidazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

- Trimethylsilyl (1Z)-N-trimethylsilylethanimidate : A derivative that combines the features of silylation with potential applications in drug development.

- Enzyme Inhibition : Compounds like TMSCl can act as enzyme inhibitors by modifying active sites through silylation, affecting enzyme-substrate interactions.

- Cell Signaling Modulation : The imidazole group can interact with various biological targets, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : In a study examining the effects of chlorotrimethylsilane on cancer cell lines, it was found to induce apoptosis in various types of cancer cells by modulating protein kinase C (PKC) pathways. This has implications for developing chemotherapeutic agents that target these pathways .

- Genotoxicity Studies : Research indicates that chlorotrimethylsilane exhibits weak genotoxic effects. In vitro studies showed a slight increase in chromosome aberrations in mouse lymphoma cells under certain conditions but did not induce gene mutations .

- Safety Profile : The acute toxicity of TMSCl has been evaluated, showing an oral LD50 of 100-300 mg/kg in rats and dermal LD50 values around 1500 mg/kg in rabbits. Inhalation studies revealed an LC50 of approximately 1498 ppm over 4 hours .

Data Tables

| Compound Name | Chemical Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Chloro(trimethyl)silane | Induces apoptosis in cancer cells | Oral LD50: 100-300 mg/kg | |

| Imidazol-1-yl(trimethyl)silane | N/A | Potential enzyme inhibition | Not extensively studied |

| Trimethylsilyl (1Z)-N-trimethylsilylethanimidate | N/A | Modulates cell signaling | Limited toxicity data available |

Eigenschaften

IUPAC Name |

chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2.C6H12N2Si.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-9(2,3)8-5-4-7-6-8;1-5(2,3)4/h1-7H3;4-6H,1-3H3;1-3H3/b9-8-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHIAMPMUWWFU-ULDSSAIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/[Si](C)(C)C)/O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H42ClN3OSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101660-05-3 | |

| Record name | BSA-TMSI-trimethylchlorosilane mixt. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101660053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.